molecular formula C18H15NO3 B025750 [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid CAS No. 104325-55-5

[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid

Numéro de catalogue: B025750
Numéro CAS: 104325-55-5
Poids moléculaire: 293.3 g/mol
Clé InChI: VTTJDSVAGYOMKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid (CAS Number 104325-55-5) is a high-value chemical building block and pharmacophore in medicinal chemistry research. With a molecular formula of C18H15NO3 and a molecular weight of 293.32 g/mol, this compound is a member of the (quinolin-2-ylmethoxy)phenyl-containing class of molecules, which are established in scientific literature as high-affinity leukotriene receptor antagonists . Its core structure is central to investigating pathways in arachidonic acid metabolism and the inflammatory response . Research indicates that derivatives containing the (quinolin-2-ylmethoxy)phenyl moiety are potent inhibitors of the spasmogenic activity of leukotrienes (LTC4, LTD4, LTE4) and are useful tools for probing antigen-induced systemic anaphylaxis in model systems . The acetic acid side chain provides a critical acidic functionality that mimics natural eicosanoids, allowing researchers to explore structure-activity relationships (SAR) and develop novel anti-inflammatory agents . This compound is supplied For Research Use Only and is intended for laboratory studies by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

2-[3-(quinolin-2-ylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(21)11-13-4-3-6-16(10-13)22-12-15-9-8-14-5-1-2-7-17(14)19-15/h1-10H,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTJDSVAGYOMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146391
Record name 3-(2-Quinolinylmethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104325-55-5
Record name 3-(2-Quinolinylmethoxy)benzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104325555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Quinolinylmethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

The synthesis of 3-(2-Quinolinylmethoxy)benzeneacetic acid typically involves the following steps:

Analyse Des Réactions Chimiques

3-(2-Quinolinylmethoxy)benzeneacetic acid undergoes various chemical reactions, including:

Applications De Recherche Scientifique

3-(2-Quinolinylmethoxy)benzeneacetic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(2-Quinolinylmethoxy)benzeneacetic acid involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities and Physicochemical Properties
Compound Name Target/Activity Solubility Key Functional Groups References
BAY-X 1005 5-Lipoxygenase activation protein (FLAP) inhibitor <36.14 mg/mL (DMSO) Quinoline, cyclopentyl, acetic acid
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic acid Antibacterial/Antifungal (inferred from 8-hydroxyquinoline derivatives) N/A Furan, methoxyphenyl, acetic acid
8-Hydroxyquinoline derivatives Broad-spectrum antimicrobial, metal chelation Variable Hydroxyquinoline, sulfonic acid

Key Observations:

  • BAY-X 1005 : Demonstrates selective inhibition of FLAP, a critical enzyme in leukotriene biosynthesis, with solubility constraints in DMSO . Its stereochemistry (S-configuration) may enhance target binding .
  • Furoquinolinacetic Acid: While direct activity data are lacking, 8-hydroxyquinoline derivatives exhibit potent antimicrobial and antifungal effects due to metal chelation and disruption of microbial membranes .
  • 8-Hydroxyquinoline Analogs: Derivatives like 5-sulfonic acid-containing polymers show enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting that substituent position (e.g., methoxy vs. sulfonic acid) modulates bioactivity.

Physicochemical and Spectroscopic Data

  • Spectroscopic Validation: The furoquinolinacetic acid derivative () was characterized by ¹H/¹³C NMR, IR, and HRMS, confirming the acetic acid moiety (δ 171.99 ppm in ¹³C NMR) and furan ring (IR: 1611 cm⁻¹ for C-Caryl) .
  • BAY-X 1005 : Lacks detailed spectral data in the evidence but shares structural motifs with validated analogs, implying similar spectroscopic profiles .

Activité Biologique

[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid (CAS No. 104325-55-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a phenyl group through a methoxy bridge, with an acetic acid functional group. This unique structure may contribute to its biological activity.

Research indicates that compounds similar to [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with quinoline structures have been shown to inhibit specific kinases, which play roles in cell signaling and proliferation .
  • Modulation of Lipid Metabolism : Similar derivatives have been reported to enhance cholesterol efflux in macrophages, indicating potential applications in cardiovascular health .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of quinoline derivatives, including [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid. Its activity against various bacterial strains suggests potential as an antimicrobial agent:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that they may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Case Studies

  • Cholesterol Efflux Study :
    A study involving THP-1 cells demonstrated that a quinoline derivative increased the expression of ABCA1, a key protein involved in cholesterol transport. This led to enhanced cholesterol efflux, suggesting potential for managing dyslipidemia .
  • Kinase Inhibition Analysis :
    Research on similar compounds has shown significant inhibition of various kinases, with IC50 values indicating potent activity against targets involved in cancer progression. For instance, quinoline derivatives exhibited IC50 values in the low micromolar range against certain receptor tyrosine kinases .

Pharmacokinetics

The pharmacokinetic profile of [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid is yet to be fully characterized; however, related compounds demonstrate favorable absorption and bioavailability characteristics. Studies suggest that modifications to the quinoline structure can enhance these properties, making them suitable for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid and its analogs?

  • Methodological Answer : The synthesis typically involves coupling quinoline-2-methanol derivatives with substituted phenylacetic acid precursors. For example, Veliflapon (a structurally related compound) is synthesized via nucleophilic substitution, where cyclopentyl groups are introduced at the α-position of phenylacetic acid, followed by quinoline-2-ylmethoxy substitution at the para position . Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation.
  • Ester hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety.
  • Chiral resolution using HPLC with a cellulose-based column to isolate enantiomers.
  • Validation : NMR (¹H/¹³C) and LC-MS confirm structural integrity .

Q. How does the quinoline-2-ylmethoxy group influence the compound’s physicochemical properties compared to simpler phenylacetic acid derivatives?

  • Methodological Answer :

  • LogP Analysis : The quinoline moiety increases hydrophobicity (higher logP) compared to unsubstituted phenylacetic acid, as shown in computational models (e.g., ChemAxon).
  • Solubility : Reduced aqueous solubility due to aromatic stacking; this is quantified via shake-flask assays in PBS (pH 7.4) .
  • Stability : Evaluate hydrolytic stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) over 24 hours. The quinoline group enhances resistance to esterase-mediated hydrolysis compared to alkyl-substituted analogs .

Advanced Research Questions

Q. What in vitro and ex vivo models are used to assess the pharmacological activity of [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid derivatives?

  • Methodological Answer :

  • Cardiovascular Models :
  • Leukocyte Adhesion Assay : Human aortic endothelial cells (HAECs) treated with TNF-α are used to study inhibition of VCAM-1 expression via ELISA .
  • Platelet Aggregation : Assessed using ADP-induced aggregation in platelet-rich plasma (PRP) with light transmission aggregometry.
  • Anti-inflammatory Models :
  • COX-2 Inhibition : Recombinant COX-2 enzyme activity measured via spectrophotometric detection of prostaglandin G2 conversion .
  • Data Interpretation : IC₅₀ values are compared to reference standards (e.g., aspirin for COX-2) to determine potency .

Q. How do structural modifications at the quinoline-2-ylmethoxy position affect bioavailability and metabolic stability?

  • Methodological Answer :

  • Bioavailability Studies :
  • Caco-2 Permeability Assay : Modified quinoline derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced permeability (Papp > 1 × 10⁻⁶ cm/s) compared to electron-donating groups (-OCH₃) .
  • Hepatic Microsomal Stability : Incubate compounds with rat liver microsomes; quantify parent compound loss via LC-MS/MS. Quinoline N-oxidation is a primary metabolic pathway, reducing t₁/₂ by 40% compared to non-quinoline analogs .
  • Structural Optimization : Introducing methyl groups at the quinoline 3-position reduces CYP3A4-mediated metabolism, improving metabolic stability .

Q. What contradictions exist in the biological activity of [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid across different experimental systems?

  • Methodological Answer :

  • Plant vs. Mammalian Systems : While phenylacetic acid derivatives enhance plant regeneration via auxin-like activity (e.g., 100% shoot induction in chickpea ), the quinoline-substituted analog shows negligible auxin effects but potent anti-inflammatory activity in mammalian cells. This divergence highlights species-specific receptor interactions .
  • Dose-Dependent Effects : In cardiovascular models, low doses (≤10 µM) inhibit leukocyte adhesion, while high doses (>50 µM) induce cytotoxicity in HAECs—a phenomenon absent in phenylacetic acid controls .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.